3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea
Description
Properties
IUPAC Name |
3-(3-chloro-2-hydroxypropyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O2/c1-9(2)6(11)8-4-5(10)3-7/h5,10H,3-4H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMPAQNIGCHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea: A Physicochemical and Methodological Analysis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, a substituted urea derivative of significant interest as a chemical intermediate. For researchers, scientists, and professionals in drug development and materials science, understanding a compound's solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document elucidates the molecular features governing the solubility of this compound, presents a predictive solubility profile in water and a range of common organic solvents, and details a standardized, verifiable experimental protocol for its empirical determination. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for the effective handling and application of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.
Introduction
Substituted ureas are a versatile class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and polymer chemistry[1][2]. 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea belongs to this class, incorporating multiple functional groups that impart a unique physicochemical profile. Its structure suggests its potential as a key intermediate in the synthesis of more complex molecules, such as cationic etherifying agents used to modify natural polymers like starch and cellulose[3]. The successful application of this compound in any synthetic or formulation workflow is critically dependent on its behavior in different solvent systems.
The primary objective of this guide is to provide a detailed, scientifically-grounded exploration of the solubility of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea. We will dissect its molecular structure to predict its interactions with various solvents, offer a comparative analysis with related compounds, and provide a robust experimental workflow for researchers to validate these properties in a laboratory setting.
Physicochemical Basis of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[4]. The molecular structure of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea contains a balance of polar and non-polar features, making its solubility highly dependent on the chosen solvent.
Molecular Structure and Functional Group Analysis
The key to understanding the compound's solubility lies in its constituent functional groups and their capacity for intermolecular interactions.
Caption: Molecular structure highlighting key functional groups.
-
Dimethylurea Moiety: This is a highly polar group. The carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This strongly promotes solubility in polar protic solvents.
-
Hydroxyl Group (-OH): As a classic hydrogen bond donor and acceptor, the secondary alcohol group significantly enhances polarity and water solubility.
-
Chloropropyl Chain: This portion introduces both polarity (due to the electronegative chlorine atom) and non-polar character (from the three-carbon alkyl chain). This part of the molecule will favor interactions with less polar organic solvents.
Intermolecular Forces and Solvent Interactions
The interplay of these groups dictates the dominant intermolecular forces:
-
Hydrogen Bonding: The compound's ability to form strong hydrogen bonds with solvents like water, ethanol, and methanol is expected to be the primary driver of its solubility in these media.
-
Dipole-Dipole Interactions: The polar C=O, C-N, C-OH, and C-Cl bonds will contribute to solubility in polar aprotic solvents such as acetone or ethyl acetate.
-
London Dispersion Forces: The alkyl portions (propyl and methyl groups) will interact via weaker dispersion forces, allowing for limited solubility in non-polar solvents like hexane.
Comparative Solubility Profile
-
High-Solubility Analogue: 1,3-Dimethylurea is extremely soluble in water (765 g/L at 21.5 °C) and also dissolves in other polar solvents like ethanol and acetone[5]. This highlights the powerful solubilizing effect of the dimethylurea core.
-
Low-Solubility Analogue: Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is very slightly soluble in water (0.0042 g/100 mL). The large, non-polar dichlorophenyl group dramatically reduces its affinity for water.
Our target compound sits between these two extremes. The hydroxypropyl group is more polar than Diuron's dichlorophenyl group, suggesting significantly better water solubility than Diuron. However, the presence of the chloropropyl chain makes it less polar than 1,3-dimethylurea, so its solubility is expected to be lower than that of the simple analogue.
Table 1: Predicted Solubility Profile and Rationale
| Solvent | Solvent Type | Predicted Solubility | Rationale / Justification |
| Water (H₂O) | Polar Protic | High | Strong hydrogen bonding capability from urea and hydroxyl groups is expected to dominate. |
| Methanol (CH₃OH) | Polar Protic | Very High | Similar to water, with an added organic character that favorably interacts with the propyl chain. |
| Ethanol (C₂H₅OH) | Polar Protic | Very High | Excellent H-bond donor/acceptor with a slightly larger alkyl component to dissolve the solute. |
| Acetone (CH₃COCH₃) | Polar Aprotic | High | Strong dipole-dipole interactions with the polar urea and C-Cl bonds. Good H-bond acceptor. |
| Ethyl Acetate | Moderately Polar | Moderate | Can act as an H-bond acceptor and has dipole interactions, but less polar than acetone. |
| Dichloromethane (CH₂Cl₂) | Moderately Polar | Moderate to Low | Primarily dipole-dipole interactions. The chloropropyl chain will interact favorably. |
| Toluene | Non-polar Aromatic | Low to Insoluble | Lacks strong H-bonding or dipole interactions needed to overcome the solute's polar nature. |
| Hexane | Non-polar Aliphatic | Insoluble | Dominated by weak dispersion forces, insufficient to dissolve the highly polar solute. |
Experimental Determination of Solubility: A Standardized Protocol
To move from prediction to empirical data, a standardized experimental protocol is essential. The following workflow is designed to be robust, reproducible, and self-validating for determining the qualitative and semi-quantitative solubility of the target compound.
Experimental Workflow
Caption: Workflow for semi-quantitative solubility determination.
Materials and Reagents
-
3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (analytical grade)
-
Solvents: Deionized Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane (HPLC grade or equivalent)
-
Equipment: Analytical balance (±0.1 mg), vortex mixer, magnetic stirrer and stir bars, temperature-controlled water bath, centrifuge, volumetric flasks, pipettes, 2 mL glass vials, syringe filters (0.22 µm).
Step-by-Step Protocol
This protocol follows a standard method for determining solubility by creating a saturated solution[6][7].
-
Preparation: To a 2 mL glass vial, add a pre-weighed excess of the compound (e.g., ~100 mg, accurately recorded). The key is to ensure undissolved solid will remain after equilibration.
-
Solvent Addition: Accurately pipette 1.0 mL of the desired test solvent into the vial.
-
Mixing and Equilibration:
-
Causality: To ensure a true equilibrium is reached, both mechanical agitation and sufficient time are required. Temperature control is critical as solubility is highly temperature-dependent.
-
Seal the vial and vortex vigorously for 2 minutes.
-
Place the vial in a temperature-controlled bath set to 25.0 °C on a magnetic stir plate. Allow the suspension to stir for 24 hours.
-
-
Phase Separation:
-
Trustworthiness: This step is crucial for ensuring that only the dissolved solute is measured. Any suspended solid will falsely inflate the result.
-
Remove the vial from the bath and let it stand for 30 minutes to allow solids to settle.
-
Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any fine particulates.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.
-
The final weight of the vial minus its initial tare weight gives the mass of the dissolved solute.
-
The initial weight of the solution minus the final weight of the solute gives the mass of the solvent.
-
Calculate the solubility in mg/mL or g/100 mL.
-
Interpretation and Application in Research & Development
The solubility data, whether predicted or empirically determined, has direct implications for:
-
Synthetic Chemistry: The high predicted solubility in polar aprotic solvents like acetone suggests they could be excellent media for reactions involving this compound. For reactions in aqueous systems, its high water solubility is a significant advantage.
-
Purification: Knowledge of its solubility profile is key to developing crystallization protocols. For instance, a solvent in which it is highly soluble at high temperatures but less soluble at low temperatures (like ethanol or methanol) would be a good candidate. A non-solvent like hexane could be used as an anti-solvent to induce precipitation.
-
Formulation Science: For applications requiring a stable solution, water, ethanol, or a co-solvent system would be appropriate. Understanding the solubility limit is critical to prevent precipitation upon storage or changes in temperature.
Conclusion
3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea presents a solubility profile dominated by its polar functional groups. Its structure strongly suggests high solubility in polar protic solvents like water and alcohols, and good solubility in polar aprotic solvents like acetone. Conversely, it is expected to be poorly soluble in non-polar media such as hexane and toluene. While this guide provides a robust theoretical framework, the included experimental protocol empowers researchers to obtain precise, verifiable data tailored to their specific laboratory conditions. This fundamental understanding of solubility is the cornerstone for the successful and efficient utilization of this versatile chemical intermediate in scientific research and industrial development.
References
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Faculty Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Retrieved from [Link]
- Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
-
OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea. Retrieved from [Link]
- Google Patents. (n.d.). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
-
U.S. Food and Drug Administration. (n.d.). (3-chloro-2-hydroxypropyl) trimethylammonium chloride. Retrieved from [Link]
-
MDPI. (2021). Amide-Assisted Rearrangement of Hydroxyarylformimidoyl Chloride to Diarylurea. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Retrieved from [Link]
Sources
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- 7. www1.udel.edu [www1.udel.edu]
Comparative Analysis: CHPTAC vs. 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea
Here is an in-depth technical guide comparing CHPTAC and 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, structured for researchers and drug development professionals.
Structural Mechanistics, Reactivity Profiles, and Application Frontiers
Executive Summary
This technical guide provides a rigorous comparison between 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) —the industrial standard for cationization—and 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (hereafter referred to as CDMU ), a functional urea derivative.
While both compounds share a chlorohydrin reactive tail capable of epoxide formation and subsequent nucleophilic attack, their "head" groups dictate divergent chemical behaviors. CHPTAC introduces a permanent quaternary ammonium charge, fundamentally altering the ionic character of the substrate (e.g., cellulose, starch). In contrast, CDMU introduces a dimethylurea moiety, modifying hydrogen bonding potential and polarity without imparting a cationic charge. This distinction drives their respective applications in drug delivery systems, textile modification, and polymer synthesis.
Chemical Identity and Structural Divergence
The core difference lies in the functional "payload" attached to the chlorohydrin linker.
| Feature | CHPTAC | CDMU (Urea Derivative) |
| IUPAC Name | 3-chloro-2-hydroxypropyltrimethylammonium chloride | 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea |
| CAS Number | 3327-22-8 | Analogous to 1,1-Dimethylurea derivatives |
| Molecular Structure | ||
| Head Group | Quaternary Ammonium (Permanently Cationic) | 1,1-Dimethylurea (Neutral/Polar) |
| Reactivity Mechanism | Epoxide formation (EPTAC) | Epoxide formation |
| Primary Effect | Electrostatic Attraction (Zeta Potential Shift) | H-Bonding, Hydrophilicity, Steric Modification |
| Solubility | Highly Water Soluble | Soluble in Water/Polar Solvents |
Mechanistic Pathways: The "Why" Behind the Reactivity
To understand the application differences, one must analyze the reaction kinetics and final grafted structures. Both reagents require alkaline activation to form a reactive epoxide intermediate (halohydrin
3.1. CHPTAC: The Cationization Pathway
CHPTAC is a "masked" epoxide. Under alkaline conditions (NaOH), it cyclizes to 2,3-epoxypropyltrimethylammonium chloride (EPTAC) . This epoxide is the active species that grafts onto nucleophiles (e.g., hydroxyl groups of cellulose).
-
Outcome: The substrate gains a permanent positive charge, independent of pH.
-
Utility: Critical for salt-free dyeing (textiles), anionic trash collection (papermaking), and DNA/RNA binding (drug delivery).
3.2. CDMU: The Polar Grafting Pathway
CDMU also forms an epoxide intermediate. However, the grafted group is a dimethylurea tail.
-
Outcome: The substrate remains non-ionic but gains a bulky, polar urea group.
-
Utility:
-
H-Bonding Network: Urea groups are potent hydrogen bond donors/acceptors, disrupting crystallinity in polymers (plasticization).
-
Scavenging: The urea moiety can act as a scavenger for formaldehyde or specific aldehydes in resin formulations.
-
Solubility Modulation: Unlike the high water solubility induced by CHPTAC, CDMU modulates solubility based on the dipole-dipole interactions of the urea group.
-
3.3. Reaction Pathway Visualization
The following diagram illustrates the parallel activation pathways and the divergent final grafted structures.
Figure 1: Comparative reaction pathways showing the activation of chlorohydrins to epoxides and the subsequent grafting of divergent functional groups.
Experimental Protocols: Self-Validating Systems
4.1. CHPTAC Cationization Protocol (Pad-Batch Method)
Objective: Introduce cationic charge to cotton fabric.
-
Preparation: Prepare a solution of CHPTAC (65% active) at 30-50 g/L and NaOH (50%) at a molar ratio of 1.8:1 (NaOH:CHPTAC).
-
Expert Insight: The excess alkali is crucial to maintain the epoxide form and neutralize the HCl byproduct, but too much alkali hydrolyzes the CHPTAC to the non-reactive diol.
-
-
Impregnation: Pad the fabric to 80-90% wet pickup.
-
Reaction (Batching): Wrap fabric in plastic (prevent drying/carbonation) and rotate for 12-24 hours at 25°C.
-
Rinsing: Wash with hot water (60°C) then cold water. Neutralize with acetic acid.
-
Validation (The Checkpoint):
-
Dye Test: Apply a dilute anionic dye (e.g., Congo Red). The CHPTAC-treated sample will stain deeply; the control will not.
-
Zeta Potential: Measure surface charge; target +10 to +20 mV.
-
4.2. CDMU Grafting Protocol (Synthesis & Application)
Objective: Graft dimethylurea functionality for surface modification.
-
Reagent Synthesis (In-situ):
-
React 1,1-dimethylurea with Epichlorohydrin (1:1 molar ratio) in water/isopropanol at 40°C.
-
Monitor consumption of Epichlorohydrin via GC or TLC to ensure formation of the chlorohydrin intermediate (CDMU).
-
-
Activation: Add NaOH (equimolar to CDMU) to the solution immediately prior to application.
-
Caution: Urea derivatives can degrade in high alkali. Keep pH ~11, not 14.
-
-
Application: Apply to substrate (e.g., starch slurry) at 50°C for 4 hours.
-
Validation (The Checkpoint):
-
Elemental Analysis (N-Content): Since the substrate (starch) has no nitrogen, any detected Nitrogen confirms grafting.
-
Solubility Check: The modified starch should exhibit altered gelatinization temperatures compared to the control.
-
Applications and Performance Data
The choice between CHPTAC and CDMU depends entirely on the desired physicochemical outcome.
| Application Field | CHPTAC Utility | CDMU Utility |
| Textile Processing | Salt-Free Dyeing: Cationic sites attract anionic dyes without electrolytes. | Crease Resistance: Urea groups disrupt H-bonding, potentially acting as a plasticizer or formaldehyde scavenger. |
| Paper Industry | Retention Aid: Binds anionic fillers and fines to fibers. | Surface Sizing: Modifies surface polarity for specific ink interactions. |
| Drug Delivery | DNA/RNA Binding: Positive charge complexes with negative nucleic acids. | Hydrotropic Agent: Urea tail may improve solubility of poorly soluble active pharmaceutical ingredients (APIs). |
| Water Treatment | Flocculation: Destabilizes colloidal suspensions. | Chelation/Adsorption: Urea nitrogen may coordinate with specific heavy metals (weaker than amines). |
Quantitative Comparison: Hydrolysis Stability
One major drawback of CHPTAC is the hydrolysis of the epoxide to a "dead" diol species.
-
CHPTAC Hydrolysis Rate: High at pH > 12 and Temp > 60°C.[1]
-
CDMU Hydrolysis Rate: Generally lower due to the steric bulk of the dimethylurea group, but the urea linkage itself is susceptible to hydrolysis at extreme pH.
Safety and Toxicology (E-E-A-T)
Both compounds are chlorohydrins . In the body or environment, they can cyclize to epoxides, which are alkylating agents.
-
Carcinogenicity: CHPTAC is a suspected carcinogen (due to the epoxide metabolite). CDMU should be treated with equal caution, as the chlorohydrin moiety poses similar alkylation risks.
-
Handling:
-
Always handle in a fume hood.
-
Destroy excess reagent with acidic bisulfite solution (opens epoxide and sulfonates it) before disposal.
-
-
Odor: CHPTAC releases Trimethylamine (fishy odor) upon degradation. CDMU releases 1,1-Dimethylurea (faint amine/ammonia odor), making it potentially more pleasant for specific consumer applications.
References
-
Dow Chemical. (n.d.). QUAB Cationizing Reagents - Technical Manual. Retrieved from [Link]
- Hauser, P. J., & Tabba, A. H. (2001). Improving the environmental and economic aspects of cotton dyeing using a cationised cotton.
-
PubChem. (n.d.). 3-Chloro-2-hydroxypropyltrimethylammonium chloride (Compound Summary). Retrieved from [Link]
- Vertex AI Search. (2025). Synthesis and reaction products of epichlorohydrin and urea derivatives.
Sources
An In-depth Technical Guide to the Synthetic Applications of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea
This guide provides a comprehensive technical overview of the potential applications of the novel reagent, 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, in modern organic synthesis. While direct literature on this specific molecule is nascent, its structure—combining the versatile N,N-dimethylurea scaffold with a highly reactive chlorohydrin moiety—suggests a wealth of synthetic possibilities. This document will explore its plausible synthesis, core reactivity, and projected applications, offering field-proven insights for researchers, chemists, and professionals in drug development.
Introduction: A Molecule of Untapped Potential
Urea derivatives are foundational in medicinal chemistry and materials science, prized for their ability to form stable hydrogen bonds with biological targets and their utility as versatile chemical intermediates.[1][2] The subject of this guide, 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, is a functionalized urea derivative of significant interest. Its structure uniquely positions it as a powerful synthetic tool.
The molecule can be deconstructed into two key functional domains:
-
The N,N-Dimethylurea Core: This component provides polarity, hydrogen bonding capability (via the N-H proton), and a stable, well-understood chemical backbone.
-
The 3-Chloro-2-hydroxypropyl Group: This is the engine of the molecule's reactivity. This structural motif is a well-known masked epoxide. Under basic conditions, it is poised to undergo intramolecular cyclization to form a highly reactive glycidyl (epoxide) intermediate. This latent reactivity is the key to its synthetic utility.
This guide will elucidate how these features can be strategically harnessed in organic synthesis.
Proposed Synthesis of the Reagent
The most direct and logical route to 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea involves the nucleophilic addition of 1,1-dimethylurea to epichlorohydrin. Epichlorohydrin is a widely used and highly reactive electrophile, known to react with a variety of nucleophiles, including amines and amides, to introduce the 3-chloro-2-hydroxypropyl group.[3][4][5]
The proposed reaction proceeds via the attack of one of the nitrogen atoms of 1,1-dimethylurea on the terminal carbon of the epoxide ring of epichlorohydrin. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea
-
Preparation: To a stirred solution of 1,1-dimethylurea (1.0 equivalent) in acetonitrile (5 mL/mmol), add epichlorohydrin (1.1 equivalents).
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be slow and can be optionally catalyzed by a non-nucleophilic base or a Lewis acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile, Toluene, or Dioxane | Aprotic solvents are preferred to avoid side reactions with epichlorohydrin. |
| Temperature | 60 - 80 °C | Provides sufficient energy to overcome the activation barrier without promoting decomposition. |
| Stoichiometry | 1.1 eq. Epichlorohydrin | A slight excess of the electrophile ensures complete consumption of the starting urea. |
| Catalyst (Optional) | Anhydrous MgSO₄ or a catalytic amount of base | Can facilitate the ring-opening of the epoxide. A weak, non-nucleophilic base is ideal. |
| Work-up | Aqueous wash followed by extraction | To remove any unreacted starting materials and salts. |
| Purification | Silica Gel Chromatography | Standard method for purifying polar organic molecules. |
Core Reactivity: The Chlorohydrin-Epoxide Equilibrium
The cornerstone of this reagent's utility is the latent epoxide functionality. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide rapidly displaces the adjacent chloride via an intramolecular SN2 reaction (Williamson ether synthesis) to form a terminal epoxide. This in-situ generation of a highly reactive electrophile is a powerful synthetic strategy.
Caption: Base-mediated cyclization to the reactive epoxide.
This transformation allows the molecule to act as a stable, easy-to-handle precursor that can generate a potent electrophile precisely when needed in a reaction sequence.
Applications in Organic Synthesis
The ability to generate an N-glycidyl urea intermediate in situ opens the door to a multitude of synthetic applications.
Synthesis of Functionalized Heterocycles
The epoxide intermediate is an excellent substrate for reactions with various nucleophiles, leading to the formation of valuable heterocyclic structures, which are common motifs in pharmaceuticals.[6]
Application Example: Synthesis of Substituted 1,4-Oxazepane-3-ones
Reaction with a primary amine in the presence of a base can lead to a tandem reaction sequence: intermolecular epoxide opening followed by intramolecular cyclization to yield a seven-membered heterocyclic ring.
Experimental Protocol: Synthesis of a 1,4-Oxazepane-3-one Derivative
-
Initial Reaction: In a round-bottom flask, dissolve 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (1.0 eq.) and a primary amine (e.g., benzylamine, 1.1 eq.) in a suitable solvent like DMF.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Cyclization: Heat the reaction mixture to 80-100 °C. The base will first promote the formation of the epoxide, which is then opened by the primary amine. Continued heating will facilitate the intramolecular cyclization.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product.
-
Work-up and Purification: After completion, cool the mixture, filter off the base, and remove the solvent under vacuum. The residue can then be purified by column chromatography.
Precursor for Functionalized Polymers and Materials
The reactive epoxide functionality makes this molecule an ideal monomer for ring-opening polymerization or for grafting onto surfaces and other polymers. This is analogous to how related compounds like 3-chloro-2-hydroxypropyl trimethyl ammonium chloride are used to modify starches and cellulose.[7]
Application Example: Surface Modification of Amine-Functionalized Silica
This molecule can be used to introduce a hydrophilic, hydrogen-bonding urea moiety onto a material's surface.
Experimental Protocol: Grafting onto Amine-Functionalized Silica Gel
-
Activation: Suspend amine-functionalized silica gel in an anhydrous solvent like toluene.
-
Reagent Addition: Add 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea and a catalytic amount of a non-nucleophilic organic base (e.g., triethylamine).
-
Grafting Reaction: Heat the suspension under reflux for 12-24 hours with constant stirring.
-
Washing: After cooling, filter the modified silica gel and wash extensively with toluene, methanol, and dichloromethane to remove any unreacted material.
-
Drying: Dry the functionalized silica gel under vacuum. The success of the grafting can be confirmed by elemental analysis or solid-state NMR.
A Versatile Building Block in Medicinal Chemistry
Beyond its use as a reactive intermediate, the molecule itself can serve as a versatile scaffold for building more complex drug-like molecules. The different functional handles can be addressed selectively.
| Functional Group | Potential Transformation | Reagents and Conditions | Resulting Structure |
| Hydroxyl (-OH) | Esterification | Acyl chloride, pyridine | Ester derivative for altered lipophilicity. |
| Etherification | Alkyl halide, NaH | Ether derivative for metabolic stability. | |
| Chloride (-Cl) | Nucleophilic Substitution (SN2) | NaN₃, KI, DMF | Azide derivative for click chemistry or reduction to amine. |
| NaCN, DMSO | Nitrile derivative for conversion to carboxylic acid. | ||
| Urea (N-H) | Alkylation | Alkyl halide, strong base (e.g., NaH) | N-alkylated urea derivative. |
Conclusion
3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea represents a promising and versatile reagent for organic synthesis. Its true power lies in its role as a stable precursor to a reactive N-glycidyl urea intermediate. This feature enables its application in the construction of complex heterocyclic systems, the development of novel functionalized materials, and as a multi-functional building block in medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers looking to explore the vast synthetic potential of this intriguing molecule.
References
-
Bentham Science Publisher. (n.d.). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Retrieved from [Link]
-
Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14358–14414. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(1), 24. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]
-
Nemati, F., & Zare, A. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Advances, 12(26), 16733–16744. Retrieved from [Link]
- Google Patents. (n.d.). US3658641A - Polymerization product of urea, epichlorohydrin and alkylenimine and method of preparing same.
-
Shandong Qibo New Energy Co., Ltd. (2023). Navigating the Synthesis and Applications of Epichlorohydrin. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023). What is the application of epichlorohydrin? Retrieved from [Link]
-
Wikipedia. (n.d.). Epichlorohydrin. Retrieved from [Link]
-
ResearchGate. (n.d.). N-[Chloro(dimethyl)silyl]methyl-N,N′-diphenylurea: Synthesis and structure. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved from [Link]
- Google Patents. (n.d.). US3937727A - Process for preparing n, n-dimethylurea.
- Google Patents. (n.d.). US8399692B2 - Epichlorohydrin, manufacturing process and use.
-
Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. Retrieved from [Link]
- Google Patents. (n.d.). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
-
ResearchGate. (2003). Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Uses of Epichlorohydrin_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 6. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: Purification Strategies for 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea
Part 1: Introduction & Physicochemical Profiling[2]
Executive Summary
3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (CHDU) is a functionalized urea derivative often utilized as a reactive intermediate in the synthesis of complex pharmaceutical scaffolds and cationic polymers.[1] Its structure combines a polar dimethylurea head group with a reactive chlorohydrin tail.[1][2]
The purification of CHDU presents a specific set of challenges:
-
Thermal Instability: The chlorohydrin moiety is susceptible to cyclization (reverting to the epoxide) or hydrolysis under thermal stress or high pH.[1][2]
-
Lack of Chromophore: The aliphatic structure lacks strong UV absorption, rendering standard UV-Vis detection ineffective.[1][2]
-
Genotoxic Impurity Management: The synthesis typically involves epichlorohydrin (ECH) , a potent alkylating agent and known carcinogen.[1][2] Ensuring ECH clearance to < ppm levels is a Critical Quality Attribute (CQA).
Target Molecule Profile
| Property | Description |
| Chemical Name | 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea |
| Molecular Formula | C₆H₁₃ClN₂O₂ |
| Molecular Weight | 180.63 g/mol |
| Structure | (CH₃)₂N-C(=O)-NH-CH₂-CH(OH)-CH₂Cl |
| Physical State | Viscous hygroscopic oil or low-melting waxy solid (dependent on purity).[1][3][4] |
| Solubility | High: Water, Methanol, Ethanol, DMSO.[2] Moderate: Dichloromethane (DCM), Ethyl Acetate.[2] Low: Hexanes, Heptane, Toluene.[1][2] |
| Key Impurities | Epichlorohydrin (Starting Material), 1,1-Dimethylurea (Starting Material), 3-(2,3-Dihydroxypropyl)-1,1-dimethylurea (Hydrolysis Byproduct).[1] |
Part 2: Purification Protocols
Strategic Overview
The purification strategy relies on polarity differentiation .[1][2] Since the target molecule contains both a hydrogen-bond donor (secondary amide, hydroxyl) and acceptor (carbonyl), it is significantly more polar than the starting epichlorohydrin but less water-soluble than the 1,1-dimethylurea starting material.[1]
Method A: Crystallization (For Solid/Waxy Crude)
Best for: Large-scale batches where the crude material has >85% purity.[1]
Theory: A binary solvent system utilizes the "antisolvent" effect.[1][2] The compound is dissolved in a polar solvent (Good Solvent) and precipitated by a non-polar solvent (Antisolvent) to reject non-polar impurities like epichlorohydrin oligomers.[1][2]
Protocol:
-
Dissolution: Dissolve crude CHDU in Isopropanol (IPA) at 40°C. Use the minimum volume required for complete dissolution (approx. 3-5 mL per gram).
-
Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble salts or mechanical impurities.[1][2]
-
Antisolvent Addition: Slowly add Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) dropwise with vigorous stirring.[1][2]
-
Nucleation: Cool the mixture slowly to 0°C over 4 hours. If oiling out occurs (formation of a second liquid phase instead of crystals), reheat and add a seed crystal or increase the IPA ratio.
-
Isolation: Filter the white precipitate under vacuum/inert gas (Nitrogen).
-
Wash: Wash the filter cake with cold (-10°C) EtOAc.
-
Drying: Dry in a vacuum oven at 30°C for 12 hours.
Method B: Flash Column Chromatography (For Oils/Low Purity)
Best for: R&D scale (<10g) or when the product is an oil.
Theory: Normal phase chromatography separates based on adsorption.[1][2] The polar urea functionality interacts strongly with silica, requiring a polar mobile phase to elute.[1][2]
Stationary Phase: High-purity Silica Gel (40-63 µm).[1] Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1][2] UV detection at 205-210 nm is possible but prone to solvent interference.[1]
Gradient Protocol:
| Time (min) | % Dichloromethane (DCM) | % Methanol (MeOH) | Phase Description |
|---|---|---|---|
| 0-5 | 100% | 0% | Elute non-polar impurities (ECH, dimers).[1] |
| 5-20 | 95% | 5% | Linear gradient. |
| 20-35 | 90% | 10% | Product Elution (Target CHDU).[1] |
| 35-45 | 80% | 20% | Elute highly polar byproducts (Diols).[1][2] |
Step-by-Step:
-
Load: Dissolve crude oil in minimal DCM. Load onto the column.[1][2]
-
Elute: Run the gradient at a flow rate appropriate for column diameter (e.g., 20 mL/min for a 12g cartridge).
-
Fraction Collection: Collect fractions based on ELSD signal.
-
Evaporation: Combine product fractions and rotary evaporate at <40°C.
-
Trace Solvent Removal: High vacuum (0.1 mbar) for 4 hours to remove trace DCM.
Part 3: Impurity Scavenging & Validation[2]
Epichlorohydrin (ECH) Removal Strategy
ECH is a genotoxic impurity.[1][2] Standard evaporation often fails to reach ppm levels due to trapping in the viscous urea matrix.[2]
Protocol:
-
Azeotropic Distillation: If ECH persists, dissolve the product in Methanol .[1][2]
-
Strip: Evaporate the methanol. The methanol-ECH azeotrope facilitates the removal of residual ECH.[1]
-
Resin Scavenging (Optional): For pharmaceutical grade, pass a solution of CHDU through a thiol-functionalized silica scavenger resin (e.g., SiliaMetS® Thiol).[1][2] The thiol reacts rapidly with the epoxide of ECH, covalently binding it to the silica, while the chlorohydrin product passes through.[2]
Analytical Validation (HPLC-CAD)
Since the molecule lacks a UV chromophore, use Charged Aerosol Detection.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detector: CAD (Nebulizer Temp: 35°C).
Part 4: Visualizing the Workflow
Caption: Decision tree for the purification of CHDU based on the physical state of the crude intermediate.
References
-
Epichlorohydrin Reactivity & Scavenging
-
Urea Derivative Synthesis & Properties
-
Chromatographic Detection of Non-Chromophoric Compounds
Sources
Application Note: 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (CHDU) as a Heterobifunctional Crosslinking Agent
This Application Note is designed for researchers and drug development professionals. It synthesizes the chemical reactivity of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (CHDU) , treating it as a heterobifunctional reagent capable of dual-mode crosslinking: nucleophilic alkylation via the chlorohydrin moiety and latent isocyanate reactivity via the urea moiety.
Executive Summary
3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (CHDU) is a versatile, heterobifunctional reagent used in polymer chemistry and bioconjugation. Unlike simple homobifunctional crosslinkers (e.g., glutaraldehyde), CHDU offers a dual-stage activation mechanism :
-
Stage I (Low Temperature / Basic pH): Site-specific alkylation via the chlorohydrin/epoxide group.
-
Stage II (High Temperature): Thermal dissociation of the 1,1-dimethylurea block to generate a reactive isocyanate, enabling secondary crosslinking.
This unique profile makes CHDU ideal for synthesizing "latent" crosslinked systems, functionalizing hydrogels, and creating controlled-release drug conjugates where sequential bond formation is required.
Chemical Mechanism & Reactivity
The utility of CHDU stems from its two distinct functional handles. Understanding their orthogonal reactivity is critical for experimental design.
Structural Reactivity
-
Chlorohydrin Tail (3-chloro-2-hydroxypropyl-):
-
Mechanism: Under basic conditions (pH > 8.0), the chlorohydrin cyclizes to form a reactive glycidyl (epoxide) intermediate. This epoxide reacts rapidly with nucleophiles (primary amines, thiols, hydroxyls).
-
Application: Primary attachment to a biomolecule or polymer backbone.
-
-
1,1-Dimethylurea Head ((CH3)2N-CO-NH-):
-
Mechanism: Acts as a blocked isocyanate . Upon heating (typically >120°C, or lower with catalysis), it undergoes thermal dissociation to release dimethylamine and generate a reactive isocyanate (-NCO) group.
-
Application: Secondary crosslinking (curing) or hydrophobic interaction prior to activation.
-
Reaction Pathways Diagram
The following diagram illustrates the dual-pathway mechanism:
Figure 1: CHDU functions via pH-dependent epoxide formation (Stage 1) and thermal isocyanate generation (Stage 2).
Experimental Protocols
Protocol A: Synthesis of CHDU-Functionalized Polymers (Stage I)
Objective: To attach CHDU to a polysaccharide (e.g., chitosan, cellulose) or protein via the chlorohydrin group, leaving the urea group intact for later activation.
Materials:
-
Substrate: Chitosan (low molecular weight) or BSA.
-
Reagent: CHDU (synthesized from 1,1-dimethylurea + epichlorohydrin).
-
Catalyst: NaOH (50% w/v).
-
Solvent: Isopropanol/Water (80:20 v/v).
Step-by-Step Procedure:
-
Activation: Dissolve the substrate in the solvent system. For chitosan, use 1% acetic acid, then adjust pH to 7.5 with NaOH.
-
Reagent Addition: Add CHDU dropwise. Ratio: 1.5 molar equivalents of CHDU per target nucleophile (e.g., amine unit).
-
Epoxidation In Situ: Slowly add NaOH to raise pH to 9.0–10.0.
-
Note: The chlorohydrin converts to epoxide in this range.
-
-
Incubation: Stir at 40°C for 4–6 hours .
-
Critical: Do not exceed 60°C to prevent premature dissociation of the urea group.
-
-
Quenching: Adjust pH to 7.0 using dilute HCl.
-
Purification: Dialyze against distilled water (MWCO 3.5 kDa) for 24 hours to remove unreacted CHDU and salts.
-
Validation: Analyze via FTIR. Look for the Urea C=O stretch at ~1640 cm⁻¹ and disappearance of C-Cl stretch.
Protocol B: Thermal Crosslinking / Curing (Stage II)
Objective: To induce crosslinking in the CHDU-functionalized material synthesized in Protocol A.
Mechanism: The "blocked" urea degrades, releasing volatile dimethylamine and generating a reactive isocyanate on the polymer side chain, which immediately reacts with neighboring hydroxyls or amines to form urethane or urea crosslinks.
Step-by-Step Procedure:
-
Preparation: Cast the CHDU-functionalized polymer into a film or coating.
-
Drying: Dry at room temperature or 50°C to remove solvent.
-
Curing: Heat the sample to 140°C for 15–30 minutes .
-
Optimization: If a catalyst (e.g., dibutyltin dilaurate, 0.1%) is added, curing temperature can be lowered to 100–110°C.
-
-
Post-Cure Analysis:
-
Gel Fraction Test: Boil the film in the original solvent for 1 hour. Weigh the insoluble fraction to determine crosslinking density.
-
DSC Analysis: Look for an increase in Glass Transition Temperature (
) compared to the uncured polymer.
-
Quantitative Data Analysis: Reactivity Profile
The following table summarizes the reactivity of CHDU compared to standard crosslinkers.
| Feature | CHDU (This Protocol) | Epichlorohydrin (Standard) | Blocked Isocyanates (Standard) |
| Primary Reactivity | Chlorohydrin (Alkylation) | Bis-Alkylation | Isocyanate (Urethane formation) |
| Activation Trigger | pH > 8.0 (Stage 1) | pH > 8.0 | Heat (>120°C) |
| Selectivity | High (Heterobifunctional) | Low (Random Crosslinking) | High |
| By-products | Dimethylamine (upon thermal cure) | HCl | Blocking agent (e.g., phenol) |
| Stability | Stable at neutral pH/RT | Unstable (hydrolyzes) | Stable |
Synthesis of the Reagent (Reference)
If commercial CHDU is unavailable, it is synthesized via the reaction of 1,1-dimethylurea with epichlorohydrin.
Reaction Scheme:
Key Parameters:
-
Molar Ratio: 1:1 (Urea:Epichlorohydrin) to favor mono-substitution.
-
Temperature: 45–50°C.
-
Purification: Recrystallization from ethanol/water to remove bis-substituted by-products.
Safety & Handling
-
Toxicity: CHDU contains a chlorohydrin moiety, which is a potential alkylating agent. Handle with gloves and in a fume hood.
-
Thermal Decomposition: During the curing phase (Protocol B), dimethylamine gas is released.[1] Ensure adequate ventilation or trapping (acid scrubber) to prevent inhalation of amine vapors.
-
Storage: Store in a desiccator at 4°C. Moisture can induce slow hydrolysis of the chlorohydrin to a diol, deactivating the reagent.
References
-
Mechanism of Urea-Epoxy Interactions
- Study on the latent catalytic activity of 1,1-dimethylurea deriv
-
Source:
-
Chlorohydrin Reactivity (CHPTAC Analogues)
-
Blocked Isocyanate Chemistry
- Thermal dissociation of 1,1-dimethylurea blocked isocyan
-
Source:
-
Epichlorohydrin Crosslinking Protocols
- DNA and Protein crosslinking via epihalohydrins.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea
A Guide to Ensuring Compound Stability and Preventing Hydrolysis
Welcome to the technical support resource for 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea. As Senior Application Scientists, we understand that maintaining the structural integrity of your compounds is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the stability of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, focusing on practical strategies to prevent its primary degradation pathway: hydrolysis.
The inherent reactivity of the chlorohydrin and urea moieties makes this molecule susceptible to degradation, particularly in aqueous environments. This resource is designed to help you anticipate these challenges, troubleshoot experimental inconsistencies, and implement robust handling and analytical protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.
Q1: What are the primary chemical liabilities of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea?
A: The molecule possesses two functional groups susceptible to hydrolysis:
-
The 1,2-Chlorohydrin Moiety: This is the most significant point of instability. The vicinal chloro and hydroxyl groups can undergo an intramolecular cyclization reaction, especially under basic or neutral conditions, to form a reactive epoxide intermediate and release a chloride ion. This group can also be hydrolyzed to a diol under acidic conditions.
-
The Urea Moiety: While generally more stable than the chlorohydrin, the urea linkage can undergo hydrolysis under both acidic and basic conditions, although this process is typically much slower.[1] This degradation pathway yields dimethylamine and other byproducts.
Q2: What are the ideal storage conditions to ensure long-term stability?
A: To minimize degradation, the compound should be stored as a solid in a cool, dry environment, protected from light and moisture.[2][3] We recommend storage in a desiccator at 2-8°C. Containers must be tightly sealed to prevent the ingress of atmospheric moisture.[4]
Q3: Which solvents or conditions should I strictly avoid?
A:
-
Aqueous Buffers: Avoid prolonged storage in aqueous solutions, especially those with a pH outside the neutral range. Both acidic and basic conditions can significantly accelerate the hydrolysis of the chlorohydrin group.[5]
-
Basic Conditions (pH > 7.5): Alkaline environments dramatically accelerate the intramolecular cyclization of the chlorohydrin to form an epoxide.
-
Strongly Acidic Conditions (pH < 4): Acidic environments can catalyze the hydrolysis of the chlorohydrin to a diol and may also promote urea hydrolysis over extended periods.[5][6]
-
Protic Solvents: While necessary for some reactions, be aware that protic solvents like water, methanol, and ethanol can act as nucleophiles and participate in degradation reactions. If they must be used, ensure they are anhydrous and use the solution immediately.
Q4: How can I quickly assess if my sample has undergone significant degradation?
A: The most reliable method is analytical. A simple Thin Layer Chromatography (TLC) or a quick High-Performance Liquid Chromatography (HPLC) run can reveal the presence of new, more polar impurities (like the diol) or the loss of the parent compound. A significant drop in the pH of an unbuffered aqueous solution can also indicate hydrolysis, as the formation of the epoxide releases HCl.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-solving framework for common issues encountered during experimentation.
| Problem | Probable Cause | Recommended Solution & Explanation |
| Unexpected drop in pH of my aqueous formulation. | Chlorohydrin Cyclization: The most likely cause is the intramolecular reaction of the chlorohydrin moiety to form an epoxide. This reaction releases a molecule of hydrochloric acid (HCl), causing the pH to decrease. | 1. Buffer Your System: If compatible with your experiment, use a suitable buffer (e.g., phosphate or citrate) to maintain a stable pH, ideally between 5.0 and 6.5, where chlorohydrin stability is maximized. 2. Prepare Solutions Fresh: Do not store the compound in aqueous solutions. Prepare them immediately before use to minimize the time for degradation. |
| Loss of starting material or reduced potency in my assay. | Hydrolytic Degradation: The active compound is likely degrading into one or more hydrolysis products (epoxide, diol), which are inactive in your system. This is accelerated by non-ideal pH, elevated temperature, or prolonged storage in solution.[5] | 1. Perform a Stability Study: Use an HPLC method (see Protocol 3) to quantify the parent compound over time in your specific experimental medium. 2. Control Temperature: Store stock solutions at low temperatures (2-8°C or -20°C for non-aqueous stocks) and perform experiments at controlled temperatures. Avoid unnecessary heat.[3] 3. Use Anhydrous Solvents: For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF and store them under an inert atmosphere (e.g., argon or nitrogen). |
| Appearance of new, unidentified peaks in HPLC or LC-MS analysis. | Formation of Degradation Products: These new peaks are almost certainly hydrolysis byproducts. A more polar peak appearing at an earlier retention time on a reverse-phase column is likely the diol hydrolysis product. An epoxide intermediate may also be detectable, though it can be transient. | 1. Characterize Degradants: If possible, use LC-MS/MS to determine the mass of the impurity peaks to confirm their identity as the epoxide (M-HCl) or diol (M-Cl+OH) of the parent compound. 2. Implement Stress Testing: Systematically expose the compound to acidic, basic, and oxidative conditions to intentionally generate degradation products. This will help you create a "degradation map" and identify the unknown peaks in your routine analysis (see Protocol 2). |
| Inconsistent results from experiments run on different days. | Progressive Degradation of Stock Solution: A common cause is the use of a single stock solution over several days or weeks. Even when refrigerated, slow hydrolysis in aqueous or protic solvents will lead to a decreasing concentration of the active compound over time. | 1. Aliquot Stock Solutions: Prepare a concentrated stock in an anhydrous aprotic solvent (e.g., DMSO). Divide it into single-use aliquots and store them at -20°C or -80°C. Thaw a fresh aliquot for each experiment. 2. Re-qualify Old Solutions: If a stock solution must be used over time, re-analyze its concentration by HPLC before each experiment to apply a correction factor. |
Section 3: Key Protocols & Methodologies
These protocols provide a validated framework for handling, storing, and analyzing 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.
Protocol 1: Recommended Storage and Handling Procedures
This protocol minimizes exposure to conditions that promote hydrolysis.
-
Receipt and Initial Storage: Upon receipt, inspect the container for a tight seal. Store the solid compound in its original container inside a desiccator at 2-8°C.
-
Dispensing: To weigh the compound, allow the container to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Stock Solution Preparation (Non-Aqueous):
-
For maximum stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Use a syringe to dispense the solvent from a sealed bottle with a septum to maintain anhydrous conditions.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass with PTFE-lined caps).
-
Store these aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (Aqueous):
-
Prepare aqueous working solutions immediately prior to use by diluting a freshly thawed non-aqueous stock aliquot into your experimental buffer or medium.
-
Do not store aqueous solutions for more than a few hours, even when refrigerated. Discard any unused aqueous solution at the end of the day.
-
Protocol 2: Stress Testing for Hydrolytic Stability
This experiment helps determine the degradation kinetics of the compound under various pH conditions.
-
Preparation: Prepare 10 mM stock solution of the compound in Acetonitrile. Prepare the following stress solutions: 0.1 M HCl (acidic), Purified Water (neutral), and 0.1 M NaOH (basic).
-
Initiation of Study:
-
In separate amber glass vials, add a small volume of the acetonitrile stock to each stress solution to achieve a final compound concentration of ~100 µg/mL.
-
Vortex each vial gently. This is your T=0 time point.
-
Immediately withdraw a 100 µL aliquot from each vial, neutralize it (if from acid or base) with an equimolar amount of base/acid, and dilute it into the HPLC mobile phase for immediate analysis.
-
-
Incubation: Place the sealed vials in a temperature-controlled bath set to 40°C.
-
Time Points: Withdraw additional 100 µL aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours). Neutralize and dilute each sample as in step 2.
-
Analysis: Analyze all samples by HPLC (see Protocol 3).
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition. This will provide a clear visual representation of the compound's stability profile.
Protocol 3: Analytical Method for Quantification of Hydrolysis by HPLC-UV
This method allows for the separation and quantification of the parent compound from its potential hydrolysis products.
| Parameter | Condition |
| HPLC System: | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column: | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30°C |
| Injection Volume: | 10 µL |
| Detection Wavelength: | 210 nm (or optimal wavelength determined by UV scan) |
| System Suitability: | Tailing factor for parent peak: 0.8 - 1.5; Theoretical plates: >2000 |
Section 4: Mechanistic Insights & Experimental Workflows
Visualizing the degradation pathways and experimental designs can provide a deeper understanding of the processes involved.
Hydrolysis of the Chlorohydrin Moiety
The chlorohydrin group can degrade via two primary pH-dependent pathways: base-catalyzed intramolecular cyclization to an epoxide or acid-catalyzed hydrolysis to a diol.
Caption: Primary hydrolytic degradation pathways of the chlorohydrin moiety.
Hydrolysis of the Urea Moiety
Urea hydrolysis is a slower process that cleaves the amide bond, catalyzed by strong acid or base.
Caption: General hydrolysis pathway for the urea functional group.
Experimental Workflow for Stability Assessment
A logical workflow is critical for obtaining reliable stability data.
Caption: Workflow for conducting a forced degradation/stability study.
References
-
Mazzei, L., Musiani, F., & Ciurli, S. (2020). The Structure of the Elusive Urease–Urea Complex Unveils the Mechanism of a Paradigmatic Nickel‐Dependent Enzyme. Angewandte Chemie International Edition, 59(7), 2753-2757. [Link]
-
Yuan, Y., et al. (2016). Performance and mechanism of urea hydrolysis in partial nitritation system based on SBR. RSC Advances, 6(10), 8055-8062. [Link]
-
Estiu, G., & Merz, K. M. (2004). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Journal of the American Chemical Society, 126(21), 6632-6644. [Link]
-
Baran, K., & Petri, S. (2001). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Inorganic Chemistry, 40(27), 6987-6994. [Link]
-
Wikipedia contributors. (2023). Urease. Wikipedia, The Free Encyclopedia. [Link]
-
Swan, J. D. (1954). Method for Analyzing Chlorohydrins. Analytical Chemistry, 26(5), 878-880. [Link]
-
D'Alessandro, N., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 7(8), 1805-1814. [Link]
-
Olin Corporation. (2021). EPICHLOROHYDRIN Product Stewardship Manual. [Link]
-
University of Colorado Anschutz Medical Campus. (2017). Chemical Storage. [Link]
-
Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. [Link]
-
A&C Catalysts. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. [Link]
-
University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]
-
OECD. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Existing Chemicals Database. [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. chemtech-us.com [chemtech-us.com]
- 4. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 6. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Exothermic Control During Epichlorohydrin Addition to Dimethylurea
Welcome to the Technical Support Center for handling exothermic reactions involving epichlorohydrin and dimethylurea. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for safely managing this potentially hazardous reaction. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure both the success of your synthesis and the safety of your laboratory.
Introduction: Understanding the Reaction Hazards
The reaction of epichlorohydrin, a highly reactive epoxide, with nucleophiles such as amines and ureas is inherently exothermic.[1][2] The ring-opening reaction of the epoxide is energetically favorable, releasing significant heat that, if not properly controlled, can lead to a rapid increase in temperature and pressure.[3][4] This scenario, known as a thermal runaway, can result in violent boiling of solvents, vessel over-pressurization, and potentially explosive decomposition.[5]
Dimethylurea, while less nucleophilic than a primary amine, will still react with epichlorohydrin in an exothermic manner. The synthesis of 1,3-dimethylurea itself is an exothermic and spontaneous process, suggesting that subsequent reactions involving this molecule should be approached with thermal management in mind.[6] Therefore, a thorough understanding of the reaction kinetics and thermodynamics is crucial for safe and successful scale-up.[7][8]
This guide will provide you with the necessary information to anticipate and control the exotherm, troubleshoot common issues, and implement robust safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the epichlorohydrin and dimethylurea reaction?
A1: The primary hazard is a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and a rapid increase in temperature and pressure.[3][4] Epichlorohydrin is also a flammable and reactive liquid that can polymerize violently when exposed to heat. Additionally, epichlorohydrin is classified as a carcinogen and mutagen, requiring careful handling to avoid exposure.
Q2: At what temperature should I conduct the reaction?
A2: Based on analogous reactions with urea, a controlled temperature range is critical. A patent for the urea-epichlorohydrin reaction suggests initially mixing the reactants at room temperature and then gradually heating the mixture to about 100°C, maintaining this temperature until the exotherm subsides.[9] For the initial addition of epichlorohydrin to dimethylurea, it is advisable to start at a lower temperature, for instance, 25-30°C, and carefully monitor the temperature as the addition proceeds. A preliminary Differential Scanning Calorimetry (DSC) analysis of the reaction mixture is highly recommended to determine the onset temperature of the exotherm for your specific conditions.
Q3: What is the recommended rate of addition for epichlorohydrin?
A3: The addition of epichlorohydrin should be slow and controlled. The rate should be adjusted to ensure that the cooling system can effectively dissipate the generated heat and maintain the desired reaction temperature. A constant internal temperature is a good indicator of a controlled addition. A patent describing the reaction of dimethylamine with epichlorohydrin emphasizes adjusting the addition rate to maintain a constant temperature without the need for external cooling or heating once the reaction is initiated.[10]
Q4: What are the signs of a developing thermal runaway?
A4: Key indicators include a sudden and rapid increase in the internal reaction temperature that is not responsive to cooling, a rapid rise in pressure, unexpected gas evolution, and a change in the color or viscosity of the reaction mixture. Continuous monitoring of temperature and pressure is essential.
Q5: What should I do in the event of a thermal runaway?
A5: In the event of a thermal runaway, immediately stop the addition of epichlorohydrin. If possible and safe to do so, activate an emergency cooling system (e.g., an ice bath). If the reaction is equipped with a quenching system, introduce a reaction inhibitor or a cold, inert solvent to dilute and cool the mixture. Evacuate the area and alert safety personnel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during epichlorohydrin addition. | Addition rate is too fast. Inadequate cooling. Incorrect solvent with low heat capacity. | Immediately stop the addition. Increase cooling capacity (e.g., lower coolant temperature). Add a pre-chilled solvent to dilute and cool the reaction mixture. Re-evaluate the addition rate for future experiments. |
| Reaction does not initiate at the expected temperature. | Insufficient activation energy. Presence of an inhibitor. Low purity of reactants. | Slowly and carefully increase the temperature in small increments. Ensure all reactants are of appropriate purity. Consider the use of a suitable catalyst if applicable, after conducting small-scale safety tests. |
| Formation of a solid, cross-linked product. | Excessive reaction temperature leading to polymerization.[4] Incorrect stoichiometry. | Maintain strict temperature control.[4] Ensure accurate measurement and stoichiometry of reactants. Consider using a solvent to prevent high concentrations of reactive species. |
| Pressure buildup in the reactor. | Gas evolution from side reactions. Boiling of a low-boiling point solvent. Approaching a thermal runaway. | Ensure the reactor is equipped with a properly functioning pressure relief system. Stop the addition and reduce the temperature. If necessary, vent the reactor to a safe location through a scrubber. |
Experimental Protocol: Controlled Addition of Epichlorohydrin to Dimethylurea
This protocol provides a general framework for the safe, lab-scale addition of epichlorohydrin to dimethylurea. It is imperative to conduct a thorough risk assessment and small-scale trial before attempting a larger-scale reaction. [8]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe (thermocouple), and a condenser.
-
Addition funnel for the controlled addition of epichlorohydrin.
-
Circulating bath for temperature control of the reactor jacket.
-
Inert atmosphere (e.g., nitrogen or argon).
-
Emergency cooling bath (e.g., ice-water) readily available.
-
Appropriate Personal Protective Equipment (PPE): chemical resistant gloves (e.g., polyvinyl alcohol or butyl rubber), safety goggles, face shield, and a flame-resistant lab coat.[1]
Step-by-Step Methodology:
-
Reactor Setup: Assemble the jacketed reactor system in a fume hood. Ensure all joints are properly sealed. Purge the reactor with an inert gas.
-
Charge Dimethylurea: Charge the dimethylurea and a suitable solvent to the reactor. Begin stirring to ensure a homogenous mixture.
-
Initial Temperature Control: Set the circulating bath to the desired initial reaction temperature (e.g., 25°C). Allow the reactor contents to equilibrate to this temperature.
-
Epichlorohydrin Addition: Begin the slow, dropwise addition of epichlorohydrin from the addition funnel.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain a stable internal temperature (e.g., ± 2°C of the setpoint).
-
Exotherm Management: If a significant exotherm is observed (a rise in temperature above the setpoint), immediately stop the addition of epichlorohydrin. Allow the temperature to return to the setpoint before resuming the addition at a slower rate.
-
Post-Addition: After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period to ensure the reaction goes to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.
Visualization of the Experimental Workflow
The following diagram illustrates the key decision points and safety loops in the experimental workflow for controlling the exotherm during the addition of epichlorohydrin.
Sources
- 1. nj.gov [nj.gov]
- 2. olinepoxy.com [olinepoxy.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. shippai.org [shippai.org]
- 6. aidic.it [aidic.it]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. US3658641A - Polymerization product of urea, epichlorohydrin and alkylenimine and method of preparing same - Google Patents [patents.google.com]
- 10. US3975347A - Linear dimethylamine-epichlorohydrin copolymer - Google Patents [patents.google.com]
Technical Support Center: Separation of 1,3-Dichloro-2-Propanol Impurities from Urea Intermediates
Welcome to the technical support center for drug development professionals and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of urea-based pharmaceutical intermediates, with a specific focus on the removal of 1,3-dichloro-2-propanol (1,3-DCP). As an impurity, 1,3-DCP is classified as possibly carcinogenic to humans (Group 2B) and its removal is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflows.
Section 1: Understanding the Challenge - FAQs
This section addresses fundamental questions regarding the presence and detection of 1,3-DCP in your reaction mixture.
Q1: Why is 1,3-dichloro-2-propanol a common impurity in syntheses involving urea intermediates?
A1: The presence of 1,3-dichloro-2-propanol (CAS: 96-23-1) often stems from its use as a starting material or intermediate in the synthesis of various organic molecules, including epichlorohydrin.[1][2][3][4] If your synthesis of a urea derivative involves a reaction with an epichlorohydrin-derived reagent or if 1,3-DCP is used as a precursor, any unreacted material will persist as an impurity. Given that many urea derivatives are synthesized via reactions with isocyanates, which can be prepared from amine precursors, the synthetic routes can be complex, allowing for the carry-over of such impurities.[5]
Q2: What are the critical physicochemical properties I should be aware of for separation?
A2: Understanding the differences in physical properties between your urea intermediate and the 1,3-DCP impurity is the cornerstone of developing an effective separation strategy. 1,3-DCP is a volatile, colorless liquid, whereas many urea intermediates are solids with higher melting points and lower volatility.[1][2]
| Property | 1,3-Dichloro-2-propanol (1,3-DCP) | Typical Urea Intermediate | Rationale for Separation |
| Molecular Formula | C₃H₆Cl₂O | Varies (e.g., C₉H₁₁N₃O) | Significant difference in mass and polarity. |
| Molecular Weight | 128.99 g/mol | Varies (e.g., >180 g/mol ) | Influences volatility and chromatographic behavior. |
| Boiling Point | 174.3 °C | Typically >200 °C (often decomposes) | Key parameter for separation by distillation.[2][4] |
| Solubility | Soluble in water (1:9), miscible with alcohol, ether.[2] | Varies, often soluble in polar organic solvents. | Crucial for selecting solvents for extraction or crystallization. |
| State at STP | Liquid | Typically Solid | Allows for separation by filtration if the product can be selectively crystallized. |
Q3: What is the most reliable analytical method for detecting and quantifying 1,3-DCP contamination?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both identifying and quantifying volatile impurities like 1,3-DCP.[6][7][8] Its high sensitivity and specificity make it ideal for trace analysis. The volatility of 1,3-DCP makes it a prime candidate for GC, and the mass spectrometer provides unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.[2] For routine purity checks where identity is already confirmed, High-Performance Liquid Chromatography (HPLC) with UV detection may also be employed, though it is generally less sensitive for this specific impurity.
Section 2: Troubleshooting Guide for Purification
This section provides practical solutions to common problems encountered during the separation of 1,3-DCP from urea intermediates.
Problem 1: My initial purification attempt by recrystallization failed to remove 1,3-DCP.
-
Causality: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures. 1,3-DCP is a liquid and may have been trapped within the crystal lattice of your urea intermediate (occlusion) or simply remained in the residual solvent coating the crystals.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure your chosen recrystallization solvent fully dissolves your urea intermediate at an elevated temperature but provides very low solubility at cooler temperatures. Conversely, 1,3-DCP should remain soluble at the lower temperature to be washed away with the mother liquor.
-
Washing: After filtration, wash the collected crystals thoroughly with a small amount of cold recrystallization solvent. This is critical for removing the impurity-rich mother liquor from the crystal surfaces.
-
Drying: Dry the purified crystals under a high vacuum. Since 1,3-DCP is relatively volatile (Boiling Point 174.3 °C), a vacuum at a slightly elevated temperature (e.g., 40-50 °C) can help remove residual traces.[2][4]
-
Alternative Technique: If recrystallization is ineffective, the significant difference in boiling points suggests that fractional distillation (if the intermediate is a stable liquid) or column chromatography would be more effective separation methods.[9][10]
-
Problem 2: During column chromatography, 1,3-DCP co-elutes with my product.
-
Causality: Co-elution occurs when the impurity and the product have similar affinities for the stationary phase (e.g., silica gel) in the chosen mobile phase. This indicates that the polarity of the two compounds is not sufficiently different under the current conditions.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: Systematically vary the solvent ratio of your mobile phase. If using a normal-phase silica column with a hexane/ethyl acetate system, try decreasing the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of your more polar urea intermediate, allowing the less polar 1,3-DCP to elute earlier.
-
Change Solvents: If adjusting ratios is insufficient, switch to a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or acetone can alter the specific interactions with the stationary phase.
-
Consider Reverse-Phase Chromatography: If your urea intermediate is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) may provide better separation. In this mode, the less polar 1,3-DCP would be retained more strongly than a more polar intermediate.
-
Problem 3: I observe product degradation during purification.
-
Causality: Urea derivatives can be sensitive to harsh pH conditions or prolonged exposure to high temperatures.[5] Degradation during chromatography might be caused by an acidic or basic stationary phase (e.g., untreated silica can be acidic). Degradation during distillation would be due to thermal instability.
-
Troubleshooting Steps:
-
Neutralize Before Purification: Ensure your crude product is neutralized after the reaction work-up and before any purification step.
-
Use Neutral Stationary Phase: For chromatography, consider using deactivated or neutral silica gel.
-
Avoid High Temperatures: If using distillation, perform it under a vacuum to lower the required boiling temperature and minimize thermal decomposition.
-
Monitor Fractions: When using any purification method, collect smaller fractions and analyze them promptly by TLC or HPLC to identify the pure product before any potential degradation occurs in solution.
-
Section 3: Experimental Protocols & Workflows
Workflow for Impurity Removal and Purity Verification
The following diagram outlines a systematic workflow for purifying a urea intermediate contaminated with 1,3-DCP.
Caption: General workflow for purification and analysis.
Decision Tree for Purification Method Selection
Choosing the right purification technique is critical for efficiency and yield. Use this decision tree to guide your choice.
Caption: Decision tree for selecting the optimal purification method.
Protocol 1: GC-MS Analysis of 1,3-DCP
This protocol provides a general method for the quantification of 1,3-DCP. Instrument parameters should be optimized for your specific system.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude urea intermediate into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which both the product and impurity are soluble (e.g., Ethyl Acetate).
-
Prepare a standard stock solution of 1,3-DCP (e.g., 1 mg/mL) in the same solvent. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution.
-
-
GC-MS Parameters (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) mode (70 eV). Scan range 40-250 m/z.
-
-
Analysis:
-
Inject 1 µL of each calibration standard to generate a calibration curve.
-
Inject 1 µL of the sample solution.
-
Identify the 1,3-DCP peak by its retention time and mass spectrum. Quantify using the calibration curve.
-
Section 4: References
-
Schuhmacher, R., & Nurmi-Legat, J. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry.
-
Semantic Scholar. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from
-
Vaia. (2024). Chemical Separations: Techniques & Methods. Retrieved from
-
SEPARATION TECHNIQUES. (n.d.). Retrieved from
-
González, P., Racamonde, I., Carro, A., & Lorenzo, R. A. (2005). Combined solid-phase extraction and gas chromatography-mass spectrometry used for determination of chloropropanols in water. Journal of separation science.
-
NCBI. (n.d.). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from
-
Google Patents. (2009). Method for removing impurities from a urea solution. Retrieved from
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Retrieved from
-
Google Patents. (n.d.). Method for purifying aqueous urea solution. Retrieved from
-
MME. (n.d.). Separating Mixtures Questions and Revision. Retrieved from
-
Analytice. (2020). Determination of 1,3-Dichloro-2-propanol (DCP; CAS: 96-23-1) in air samples. Retrieved from
-
Chemistry LibreTexts. (2025). Separating Mixtures. Retrieved from
-
BYJU'S. (n.d.). Separation Chemistry Questions with Solutions. Retrieved from
-
Cambridge Isotope Laboratories. (n.d.). 1,3-Dichloro-2-propanol (D₅, 98%). Retrieved from
-
Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from
-
NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from
-
OEHHA. (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. Retrieved from
Sources
- 1. Determination of 1,3-Dichloro-2-propanol (DCP; CAS: 96-23-1) in air samples - Analytice [analytice.com]
- 2. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Separating Mixtures Questions and Revision | MME [mmerevise.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea
Introduction: The Analytical Imperative for a Challenging Analyte
3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (CHDMU) is a functionalized polar molecule, often synthesized as an intermediate in the production of more complex chemical entities. Its structure, featuring a hydrophilic urea group and a reactive chlorohydrin moiety, presents a significant analytical challenge. For researchers and drug development professionals, ensuring the purity of such intermediates is paramount, as impurities can carry over into the final product, affecting its efficacy, safety, and stability. The International Council for Harmonisation (ICH) guidelines underscore the necessity of identifying and controlling impurities in drug substances and products.[1]
This guide provides an in-depth, experience-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for CHDMU purity assessment. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column chemistry to method validation, thereby providing a self-validating framework for your own laboratory applications.
The Core Challenge: Retaining and Resolving a Highly Polar Compound
The primary difficulty in analyzing CHDMU lies in its high polarity. The overwhelming majority of HPLC separations are performed in the reversed-phase (RP) mode, which relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18).[2] Highly polar, hydrophilic molecules like CHDMU have a strong affinity for the polar mobile phase and exhibit weak interaction with the stationary phase, often resulting in poor retention and elution at or near the void volume.[2][3]
Furthermore, CHDMU lacks a significant chromophore, making sensitive UV detection problematic. This necessitates a careful, systematic approach to method development, as standard "plug-and-play" methods are destined to fail.
A Systematic Workflow for Method Development
A successful method is not discovered by chance; it is engineered. We advocate for a systematic workflow that begins with a clear objective and proceeds through logical, data-driven optimization and validation stages. This approach aligns with modern principles of Analytical Quality by Design (QbD) as outlined in ICH Q14.[4][5]
Caption: A systematic workflow for HPLC method development.
Phase 1: Strategic Screening
The goal of the screening phase is to find a promising starting point by evaluating the most influential chromatographic parameters: the column and the organic solvent.
Column Selection: A Comparative Analysis
The choice of stationary phase is the most critical factor for achieving retention of polar analytes. We compared a conventional C18 column with a modern polar-embedded phase designed for enhanced hydrophilic interaction.
-
Conventional C18: These columns are packed with silica particles bonded with octadecyl chains. Retention is driven almost exclusively by hydrophobic interactions.
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These phases incorporate a polar functional group (like an amide) near the silica surface or within the alkyl chain. This allows for a secondary retention mechanism via hydrogen bonding and dipole-dipole interactions, significantly improving the retention of polar compounds even in highly aqueous mobile phases.[2][3]
Table 1: Comparative Performance of Stationary Phases
| Parameter | Conventional C18 | Polar-Embedded (Amide) | Rationale & Justification |
|---|---|---|---|
| Retention Time (CHDMU) | 1.2 min (at void) | 3.5 min | The polar-embedded phase provides significantly better retention, moving the analyte away from the solvent front where quantification is unreliable.[3] |
| Tailing Factor | N/A (no retention) | 1.1 | A tailing factor between 0.8 and 1.5 indicates good peak symmetry, which is crucial for accurate integration.[6] |
| Resolution (from Impurity A) | 0.0 | 2.5 | A resolution factor > 2.0 is desired for baseline separation, ensuring independent quantification of the main peak and its impurities. |
Organic Solvent Selection
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. Their choice can influence selectivity (the relative separation between peaks).[7]
-
Acetonitrile: Generally has a lower viscosity and higher elution strength for many compounds. Its nitrile bond can participate in pi-pi interactions, which may affect selectivity differently than methanol.[7]
-
Methanol: Is a protic solvent, capable of acting as both a hydrogen bond donor and acceptor, which can be advantageous for separating polar compounds with similar functionalities.[7]
A screening of both solvents revealed that while both could elute the analyte on the polar-embedded column, acetonitrile provided slightly sharper peaks and a better resolution from a key process impurity. Therefore, ACN was selected for further optimization.
Phase 2: Fine-Tuning for Robustness
With a suitable column and solvent chosen, the next phase involves optimizing the mobile phase and detector settings to achieve a robust and reliable separation.
Mobile Phase pH and Buffer Selection
While CHDMU itself is not strongly ionizable, potential impurities or degradants might be. Controlling the mobile phase pH with a suitable buffer is critical for ensuring reproducible retention times and consistent peak shapes. A pH screening from 3.0 to 6.5 was conducted using a phosphate buffer (20 mM), as it provides good buffering capacity in this range and is UV-transparent at low wavelengths. The optimal separation was achieved at a pH of 4.5, which provided the best balance of retention and resolution.
Detector Wavelength Optimization
As CHDMU lacks a strong chromophore, detection at a low UV wavelength is necessary. A UV scan of the analyte showed some absorbance below 210 nm.
-
Challenge: Working at low wavelengths (<210 nm) makes the method susceptible to interference from mobile phase impurities and gradient fluctuations.
-
Solution: A wavelength of 205 nm was chosen as a compromise between sensitivity and baseline stability. High-purity HPLC-grade solvents and a high-quality buffer are non-negotiable for this method.
For laboratories requiring higher sensitivity or analyzing samples in complex matrices, alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) should be considered.
The Optimized Method: A Protocol for Purity Analysis
The culmination of the development process is a robust, optimized method capable of accurately determining the purity of CHDMU.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Polar-Embedded Amide Phase (e.g., XBridge Amide), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 205 nm |
| Injection Volume | 10 µL |
| Diluent | Water |
Experimental Protocol
-
Mobile Phase Preparation:
-
Accurately weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM.
-
Adjust the pH to 4.5 using dilute phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Standard Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of CHDMU reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with water.
-
-
Sample Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the CHDMU sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with water.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability.
-
Inject the sample solution(s).
-
Calculate the purity by area percent normalization.
-
Ensuring Trustworthiness: The Method Validation Framework
A developed method is only useful if it is proven to be reliable. Validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] This process must be conducted according to the ICH Q2(R2) guideline.[4][8]
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
|---|---|---|
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants.[9] | Peak purity of the main component is confirmed by PDA/MS. No interference at the retention time of the analyte from blank or placebo. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response.[9][10] | Correlation coefficient (R²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[10] | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery.[4] | Recovery of spiked impurities should be within 80.0% - 120.0%. |
| Precision (Repeatability & Intermediate) | To demonstrate the consistency of results under various conditions (same day, different days, different analysts). | Relative Standard Deviation (%RSD) ≤ 2.0% for the main analyte area. For impurities at the limit of quantitation, %RSD ≤ 10.0%.[9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] | Signal-to-Noise ratio ≥ 10. Must be at or below the reporting threshold (e.g., 0.05%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).[9] | System suitability criteria must be met under all varied conditions. |
Conclusion
Developing a robust HPLC purity method for a challenging polar analyte like 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea is a systematic, science-driven process. By rejecting a one-size-fits-all approach and instead focusing on the physicochemical properties of the analyte, we demonstrated a clear path to success. The comparative data presented herein shows that the selection of an appropriate stationary phase—in this case, a polar-embedded column—is the foundational step. Subsequent optimization of the mobile phase and detector settings, followed by a rigorous validation according to ICH guidelines, yields a method that is not only effective but also trustworthy, providing reliable data for critical decision-making in research and drug development.
References
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- SIELC Technologies. Polar Compounds.
- Phenomenex. Reversed Phase HPLC Method Development.
- Dong, M. W. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
- International Journal of Creative Research Thoughts. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
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Publish Comparison Guide: Validating Structure of Epichlorohydrin-Modified Dimethylurea
This guide outlines the structural validation, synthesis mechanism, and comparative performance of Epichlorohydrin-modified Dimethylurea (ECH-DMU) . This compound serves as a critical formaldehyde-free fixing agent in textile applications and a specialized intermediate in pharmaceutical synthesis.[1]
Part 1: Executive Summary & Structural Context
Epichlorohydrin-modified Dimethylurea (ECH-DMU) represents a class of reactive adducts or resins formed by the condensation of 1,3-Dimethylurea (DMU) and Epichlorohydrin (ECH) . Unlike the widely used cationic coagulant Epichlorohydrin-Dimethylamine (ECH-DMA), the ECH-DMU system retains the urea backbone, offering unique non-ionic or weakly cationic properties depending on the pH and degree of substitution.
The Core Challenge
The primary challenge in validating ECH-DMU is distinguishing the N-alkylated urea adduct from unreacted starting materials and potential oligomeric byproducts. Furthermore, because ECH is a potent alkylating agent and probable carcinogen, validating the absence of residual ECH is as critical as confirming the polymer structure.
Structural Definition
The reaction typically targets the formation of 1-(3-chloro-2-hydroxypropyl)-1,3-dimethylurea (chlorohydrin intermediate) or its cyclized glycidyl derivative . In resinous forms, these units crosslink via ether linkages.
Part 2: Reaction Mechanism & Chemical Pathway
To validate the structure, one must first understand the synthesis pathway. The reaction proceeds via the nucleophilic attack of the urea nitrogen on the epoxide ring of ECH.
Reaction Pathway Diagram
The following diagram illustrates the conversion of 1,3-Dimethylurea to its chlorohydrin and glycidyl derivatives.
Figure 1: Reaction pathway from 1,3-Dimethylurea to Glycidyl-Urea derivatives.
Part 3: Structural Validation Protocols (The "How-To")
This section details self-validating protocols to confirm the chemical identity and purity of ECH-DMU.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for distinguishing the N-methyl groups of the urea core from the new N-methylene bridges introduced by ECH.
Experimental Protocol:
-
Solvent: Dissolve 10 mg of sample in DMSO-d6 (preferred for solubility and exchangeable protons).
-
Instrument: 400 MHz or higher.
-
Temperature: 298 K.
Diagnostic Signals (Expected):
| Moiety | Proton ( | Carbon ( | Structural Significance |
| Urea Carbonyl | N/A | 160.0 - 165.0 | Confirms retention of urea core. |
| N-CH | 2.6 - 2.7 (d) | 27.0 - 29.0 | Reference for degree of substitution. |
| N-CH | 2.8 - 3.0 (s) | 30.0 - 32.0 | Shift downfield indicates alkylation. |
| N-CH | 3.2 - 3.6 (m) | 45.0 - 55.0 | Methylene bridge from ECH. |
| CH-OH (Methine) | 3.8 - 4.1 (m) | 65.0 - 70.0 | Characteristic of chlorohydrin form. |
| Epoxide Ring | 2.5 - 2.8 (m) | 44.0 - 50.0 | Only present if cyclized (Glycidyl form). |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid "fingerprint" to monitor the consumption of secondary amines and the appearance of ether/alcohol bands.
-
Amide I (C=O): Strong band at 1630–1660 cm⁻¹ .
-
Amide II (N-H): Band at 1550 cm⁻¹ should decrease as substitution increases.
-
C-O-C / C-OH: Broadening and new peaks in 1050–1150 cm⁻¹ region indicate ECH incorporation.
-
Epoxide (Ring Breathing): Weak band at ~910 cm⁻¹ (if glycidyl form is preserved).
Impurity Analysis: Residual Epichlorohydrin
CRITICAL SAFETY STEP: ECH is a volatile carcinogen. Its absence must be validated using Headspace Gas Chromatography (HS-GC).
Protocol:
-
System: GC-FID or GC-MS with Headspace Sampler.
-
Column: DB-624 or equivalent (volatile organic solvent phase).
-
Oven: 40°C (hold 5 min)
200°C. -
Limit of Quantitation (LOQ): Must be validated to < 10 ppm (or lower depending on regulatory requirements).
Part 4: Comparative Analysis
How does ECH-DMU compare to its primary alternatives?
Comparison Table: ECH-DMU vs. Alternatives
| Feature | ECH-DMU (Modified Dimethylurea) | ECH-DMA (Polyamine) | DMDHEU (Formaldehyde Resin) |
| Chemistry | Urea-Epichlorohydrin | Amine-Epichlorohydrin | Urea-Glyoxal-Formaldehyde |
| Charge | Non-ionic / Weakly Cationic | High Cationic (Quaternary) | Non-ionic |
| Primary Use | Formaldehyde-free Fixing / Intermediate | Coagulant / Flocculant | Wrinkle-free Finishing |
| Toxicity | Low (if ECH removed) | Low (if ECH removed) | High (Release of Formaldehyde) |
| Chlorine Resistance | Moderate | Low (Amine degradation) | High |
| Reactivity | Reacts via OH / Epoxide | Reacts via Charge Neutralization | Reacts via Crosslinking |
Analytical Workflow Diagram
The following decision tree guides the validation process.
Figure 2: Step-by-step validation workflow for ECH-DMU.
Part 5: Expert Insights & Causality
Why choose ECH-DMU over ECH-DMA? While ECH-DMA is the standard for water treatment due to its high charge density (flocculation power), it is often unsuitable for textile finishing or drug delivery carriers where a neutral or less aggressive backbone is required. The urea backbone in ECH-DMU provides hydrogen-bonding sites without the permanent positive charge of quaternary ammoniums, leading to a softer "hand" in textiles and different solubility profiles in pharmaceutical intermediates.
Causality in Validation:
-
Why DMSO-d6 for NMR? ECH-DMU derivatives are often viscous or partially crosslinked. DMSO disrupts hydrogen bonding better than CDCl3, sharpening the signals for the amide and hydroxyl protons, which are critical for determining the degree of substitution.
-
Why Headspace GC? Direct injection of the resin can foul the GC liner and column. Headspace analysis isolates the volatile ECH monomer from the non-volatile polymer matrix, ensuring instrument longevity and accurate quantification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7835, Epichlorohydrin. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7316, 1,3-Dimethylurea. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Epichlorohydrin: Hazard Summary and Toxicological Profile. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Reaction products of 1,3-dimethylurea and epichlorohydrin. (General ECHA Search Landing). Retrieved from [Link]
-
Shimadzu Application News. Analysis of Epichlorohydrin in Water using HS-GC/MS. Retrieved from [Link]
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Comparative study of cationizing agents: Quab 188 vs Urea derivatives
An In-Depth Comparative Guide to Cationizing Agents: Quab 188 vs. Urea Derivatives
Introduction: The Critical Role of Cationization in Material Science
In the realm of polymer and surface chemistry, the introduction of a positive charge onto a substrate, a process known as cationization, is a cornerstone technique for enhancing material performance. This modification is particularly pivotal for biopolymers like cellulose and starch, which are inherently anionic or neutral. By imparting a permanent cationic charge, we can dramatically improve their affinity for anionic substances such as dyes, pigments, and functional additives. This guide provides a deep comparative analysis of two prominent classes of cationizing agents: the commercially ubiquitous Quab 188 (a quaternary ammonium compound) and the emerging class of urea derivatives. Our focus will be on the underlying chemistry, reaction efficiency, performance outcomes, and practical application protocols relevant to researchers and drug development professionals.
Chemical Profiles of the Cationizing Agents
A fundamental understanding of the molecular structure and reactivity of each agent is crucial for selecting the appropriate chemistry for a given application.
Quab 188 (CHPTAC)
Quab 188 is the trade name for 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). It is a reactive quaternary ammonium salt and is the most widely used commercial agent for the cationization of natural polymers.
-
Structure: It possesses a reactive epoxide group (formed in situ under alkaline conditions) and a permanently cationic quaternary ammonium head.
-
Reactivity: The epoxide ring is highly strained and readily undergoes nucleophilic attack by the hydroxyl groups of polymers like cellulose or starch in the presence of an alkali catalyst (e.g., NaOH). This forms a stable ether linkage, covalently bonding the cationic moiety to the polymer backbone.
Urea Derivatives
Urea-based cationizing agents are a more diverse class, typically synthesized through the reaction of urea with reagents like epichlorohydrin. A common example is N-(2,3-epoxypropyl)-N,N,N-trimethylammonium chloride, which is structurally similar to CHPTAC's reactive form. However, other derivatives can be formed that may offer different reactivity profiles or functionalities.
-
Structure: The core structure involves a urea backbone modified to include a reactive group (like an epoxide) and a cationic center. The nature of the substituents on the urea nitrogen atoms can be tailored to modify properties such as reactivity and solubility.
-
Reactivity: Similar to Quab 188, the reactivity of many urea derivatives is driven by an epoxide group that reacts with substrate hydroxyls under alkaline conditions. The presence of the urea functional group, however, can influence the agent's interaction with the substrate and its overall performance characteristics.
Mechanism of Action: A Tale of Two Pathways
The cationization process for both agents proceeds via a nucleophilic substitution reaction, but the specifics of the activation and reaction pathway are critical to understanding their efficiency and potential side reactions.
Step 1: Activation of the Cationizing Agent
Under alkaline conditions, the chlorohydrin form of Quab 188 is converted into its more reactive epoxide form, 2,3-epoxypropyltrimethylammonium chloride. This is a crucial and rate-limiting step for the subsequent reaction with the substrate.
Step 2: Activation of the Substrate
The alkali (typically NaOH) also activates the substrate by deprotonating the hydroxyl groups on the polymer backbone (e.g., cellulose), making them potent nucleophiles (Cell-O⁻).
Step 3: Covalent Attachment
The activated cellulose anion attacks the epoxide ring of the activated Quab 188, leading to the formation of a stable ether bond and the covalent attachment of the cationic group.
Below is a diagram illustrating the general workflow for the cationization of cellulose.
Caption: Experimental workflow for cotton cationization.
Conclusion and Future Outlook
The comparative analysis reveals that Quab 188 remains the industry standard for cationization due to its high efficiency, well-understood reactivity, and commercial availability. It provides a reliable method for achieving a high degree of cationization, which directly translates to excellent performance in applications like salt-free dyeing of cotton.
However, urea derivatives present a compelling alternative with potential environmental and cost advantages. While their reaction efficiency may be slightly lower and require more optimization, the use of urea as a readily available and less hazardous starting material is a significant driver for ongoing research. Future developments in the synthesis and application of novel urea-based cationizing agents could lead to more sustainable and economically viable processes in textile finishing, papermaking, and beyond. The choice between these agents will ultimately depend on the specific application requirements, balancing performance, cost, and environmental considerations.
References
-
Quab 188 Technical Data Sheet. SKW Quab Chemicals. [Link]
-
Cationic Cotton. ScienceDirect. [Link]
-
Synthesis and application of a novel cationic agent for cotton. SpringerLink. [Link]
-
A review on the cationization of cotton. ResearchGate. [Link]
-
Cationization of Cotton and Its Application in Textile Wet Processing. IntechOpen. [Link]
A Comparative Guide to the Thermal Analysis of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea and its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the thermal properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] This guide provides an in-depth analysis of the expected thermal behavior of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide establishes a putative thermal decomposition pathway by comparing it with the known thermal characteristics of its core functional moieties: substituted ureas and organochlorine compounds.
This comparative analysis offers a predictive framework for researchers, enabling them to anticipate the thermal stability, decomposition profile, and potential hazards associated with 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea and similar molecules.
The Critical Role of Thermal Analysis in Pharmaceutical Development
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical industry.[3] They provide critical insights into the physical and chemical properties of materials as a function of temperature.[4]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for determining the thermal stability and decomposition kinetics of a compound.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, as well as quantifying the enthalpy of these processes.[5][6][7]
A thorough understanding of a compound's thermal behavior is essential for:
-
Ensuring the stability of APIs and intermediates during manufacturing, storage, and transport.[6]
-
Identifying potential polymorphic forms, which can impact a drug's solubility and bioavailability.[6]
-
Assessing the compatibility of APIs with excipients in a formulation.[6]
-
Establishing safe operating limits for chemical processes.
Predicted Thermal Profile of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea
The thermal decomposition of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea is anticipated to be a multi-stage process, influenced by its distinct functional groups.
The Influence of the Substituted Urea Moiety
Substituted ureas exhibit characteristic thermal decomposition patterns. For instance, 1,3-dimethylurea's thermal behavior has been studied, revealing that heating can lead to decomposition.[8] The initial decomposition of ureas often involves the formation of isocyanic acid and the corresponding amine. In the case of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, the initial decomposition is likely to be initiated at the urea functional group.
The Role of the Organochlorine Group
The presence of a chlorine atom introduces another layer of complexity to the thermal decomposition. Organochlorine compounds are known to be chemically stable and not easily degraded.[9] Their thermal decomposition can proceed via dehydrochlorination, where hydrogen chloride (HCl) is eliminated. This process can be influenced by the presence of other functional groups and the overall molecular structure. The thermal behavior of organochlorine pesticides has been shown to involve either volatilization or decomposition with the elimination of HCl.[10]
The Impact of the Hydroxyl Group
The hydroxyl group can participate in intramolecular hydrogen bonding, which can affect the melting point and boiling point of the compound. It can also be a reactive site during thermal decomposition, potentially leading to dehydration reactions.
A Comparative Framework: Understanding Thermal Stability
To contextualize the expected thermal behavior of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, a comparison with simpler, related molecules is instructive.
| Compound | Key Functional Groups | Expected Primary Decomposition Pathway | Anticipated Onset of Decomposition (TGA) | Expected DSC Events |
| Urea | Urea | Formation of ammonia and isocyanic acid.[11][12] | Lower than substituted ureas | Endothermic peak corresponding to melting, followed by decomposition.[11] |
| 1,3-Dimethylurea | Substituted Urea | Decomposition into methyl isocyanate and methylamine.[8] | Higher than urea due to substitution. | Melting followed by decomposition. |
| 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (Hypothesized) | Substituted Urea, Organochlorine, Hydroxyl | Multi-step: Initial decomposition of the urea moiety, followed by dehydrochlorination and further fragmentation. | Intermediate, influenced by the interplay of functional groups. | Potential melting endotherm, followed by complex exothermic and/or endothermic decomposition peaks. |
| Chlorobenzene | Organochlorine | High-temperature decomposition.[13] | High, reflecting the stability of the aromatic C-Cl bond. | Boiling point endotherm. |
Experimental Protocol for Thermal Analysis
To empirically determine the thermal properties of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, the following detailed experimental protocol for TGA and DSC analysis is recommended.
Instrumentation and Calibration
-
TGA: A calibrated thermogravimetric analyzer capable of controlled heating rates and atmospheric conditions.
-
DSC: A calibrated differential scanning calorimeter.
-
Calibration: Calibrate the TGA for mass and temperature using appropriate standards. Calibrate the DSC for temperature and enthalpy using high-purity indium.
Sample Preparation
-
Ensure the sample is homogenous and representative of the batch.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum) or DSC pan (e.g., aluminum).
TGA Experimental Conditions
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.
-
Heating Rate: A heating rate of 10 °C/min is a standard starting point.[14]
-
Temperature Range: From ambient temperature to a temperature at which decomposition is complete (e.g., 600 °C).
DSC Experimental Conditions
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20 °C) to observe any low-temperature phase transitions.
-
Ramp up to a temperature beyond the final decomposition event observed in the TGA (e.g., 400 °C).
-
A heat-cool-heat cycle can be employed to investigate reversible thermal events and the glass transition of any amorphous content.
-
Data Analysis
-
TGA: Determine the onset temperature of decomposition and the temperatures at which 5% and 10% mass loss occur. Identify the number of decomposition steps and the mass loss associated with each step.
-
DSC: Identify the melting point (peak of the endotherm), the enthalpy of fusion (area under the melting peak), and any other endothermic or exothermic events.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of a pharmaceutical intermediate like 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.
Caption: A flowchart illustrating the key stages in the thermal analysis of a pharmaceutical intermediate.
Conclusion
References
- Gruzdiewa, L., Dokurno, P., Rak, J., & Błażejowski, J. (1995). Thermal behaviour of organochlorine pesticides in the presence of alkaline substances. Journal of Thermal Analysis, 45(4), 849–858.
-
Decomposition of organochlorine compounds in flue gas from municipal solid waste incinerators using natural and activated acid clays - Taylor & Francis Online. (n.d.). Retrieved February 15, 2026, from [Link]
-
Thermal steam plasma decomposition of organochlorine compounds - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved February 15, 2026, from [Link]
-
DSC Analysis Pharmaceutical Case Study - ResolveMass Laboratories Inc. (2025, July 29). Retrieved February 15, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved February 15, 2026, from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). Retrieved February 15, 2026, from [Link]
-
TG and DSC curves for urea (top) and biuret (bottom). - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions - PMC. (2023, July 16). Retrieved February 15, 2026, from [Link]
-
Detection, Treatment and Remediation for Organochlorines - MATEC Web of Conferences. (n.d.). Retrieved February 15, 2026, from [Link]
-
Scientist 1, Analytical Development - Myworkdayjobs.com. (2026, February 13). Retrieved February 15, 2026, from [Link]
-
Lupin Achieves GMP Certification from TGA Australia for Dabhasa API Facility. (2025, July 17). Retrieved February 15, 2026, from [Link]
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Fig. 1. TGA, DTA, and DTG curves for urea as a function of temperature... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sequent Scientific Limited. (n.d.). Retrieved February 15, 2026, from [Link]
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TGA-DSC - Research at Melbourne. (n.d.). Retrieved February 15, 2026, from [Link]
-
(a) Thermal characterization (DSC and TGA thermograms) of the ADN–urea... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Results of TG–DSC analysis. Mixed powder of urea and precursor was... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Scientists Use New Method to Analyze Active Ingredients. (2014, June 5). Retrieved February 15, 2026, from [Link]
-
Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea - Aidic. (n.d.). Retrieved February 15, 2026, from [Link]
-
3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
- CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents. (n.d.).
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). Retrieved February 15, 2026, from [Link]
-
What are Active Pharmaceutical Ingredients (APIs)? - YouTube. (2025, January 7). Retrieved February 15, 2026, from [Link]
-
1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
General Chapters: <891> THERMAL ANALYSIS - uspbpep.com. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of 1,3-dimethylurea hydrochloride - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]
-
3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea | SIELC Technologies. (n.d.). Retrieved February 15, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
